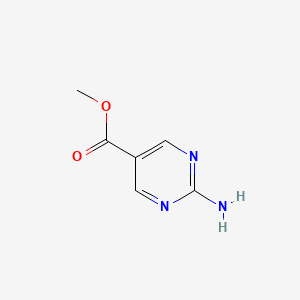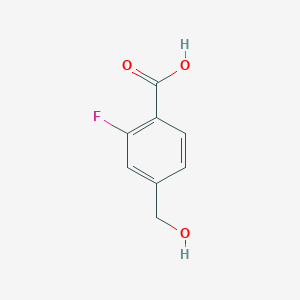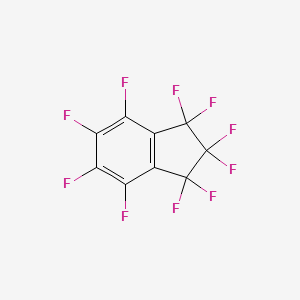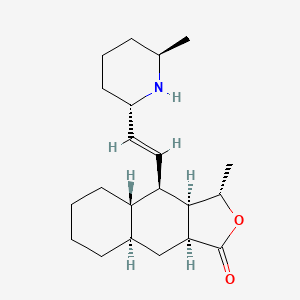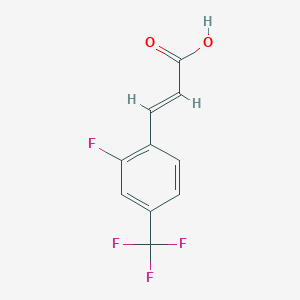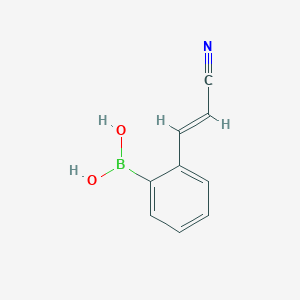
2-(E-Cyanovinyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(E-Cyanovinyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanoethenyl group
准备方法
The synthesis of 2-(E-Cyanovinyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.
For industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis is also explored to enhance reaction rates and reduce reaction times .
化学反应分析
2-(E-Cyanovinyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(E-Cyanovinyl)phenylboronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(E-Cyanovinyl)phenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications . The cyanoethenyl group can participate in conjugation and electron-withdrawing interactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar compounds to 2-(E-Cyanovinyl)phenylboronic acid include other boronic acids and their derivatives, such as phenylboronic acid and borinic acid . Compared to these compounds, this compound is unique due to the presence of the cyanoethenyl group, which imparts additional reactivity and potential applications. The combination of the boronic acid and cyanoethenyl groups makes it a versatile compound for various research and industrial applications.
属性
分子式 |
C9H8BNO2 |
|---|---|
分子量 |
172.98 g/mol |
IUPAC 名称 |
[2-[(E)-2-cyanoethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H/b5-3+ |
InChI 键 |
IBOPZLYQFBLSRH-HWKANZROSA-N |
手性 SMILES |
B(C1=CC=CC=C1/C=C/C#N)(O)O |
规范 SMILES |
B(C1=CC=CC=C1C=CC#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



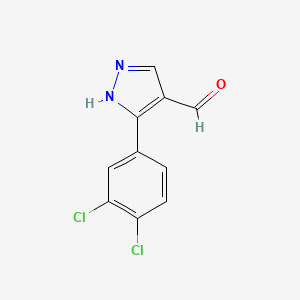
![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)
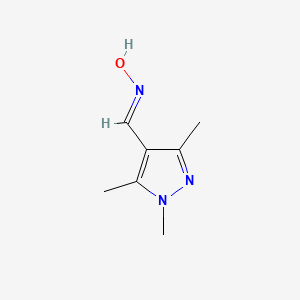
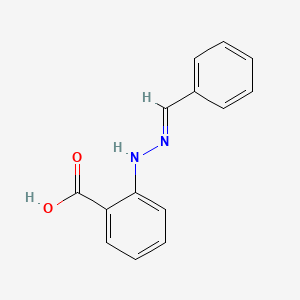
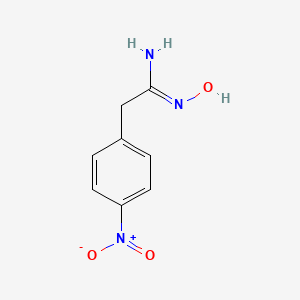
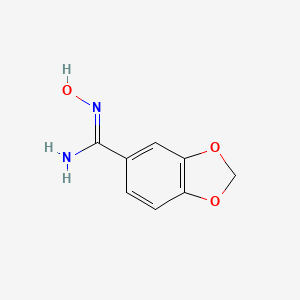
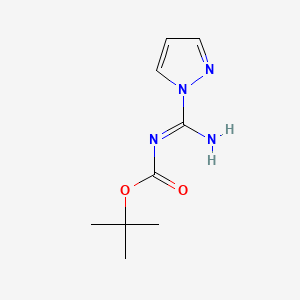
![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)
